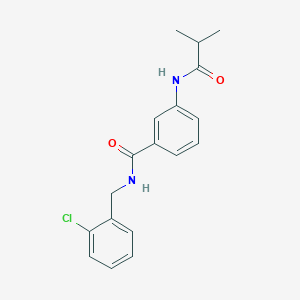
N-(2-methylbenzyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTA is a thioamide derivative of 2-methylbenzylamine, which has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(2-methylbenzyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(2-methylbenzyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2-methylbenzyl)-2-(phenylthio)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of MMP activity. N-(2-methylbenzyl)-2-(phenylthio)acetamide has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylbenzyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile reagent for the synthesis of various organic compounds. However, N-(2-methylbenzyl)-2-(phenylthio)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylbenzyl)-2-(phenylthio)acetamide, including the investigation of its potential as an anticancer and anti-inflammatory agent, the optimization of its synthesis method, and the exploration of its potential applications in material science. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-(2-methylbenzyl)-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-methylbenzyl)-2-(phenylthio)acetamide can be synthesized using different methods and has shown potential applications in medicinal chemistry, organic synthesis, and material science. N-(2-methylbenzyl)-2-(phenylthio)acetamide has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of MMP activity. Despite its potential advantages, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
N-(2-methylbenzyl)-2-(phenylthio)acetamide can be synthesized using different methods, including the reaction of 2-methylbenzylamine with phenylthiocyanate, followed by hydrolysis with sodium hydroxide. Another method involves the reaction of 2-methylbenzylamine with carbon disulfide, followed by the reaction with chloroacetic acid and sodium hydroxide. N-(2-methylbenzyl)-2-(phenylthio)acetamide can also be synthesized using the Pinner reaction of 2-methylbenzylamine with thiourea, followed by the reaction with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbenzyl)-2-(phenylthio)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-methylbenzyl)-2-(phenylthio)acetamide has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. N-(2-methylbenzyl)-2-(phenylthio)acetamide has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, N-(2-methylbenzyl)-2-(phenylthio)acetamide has been used as a reagent for the synthesis of thioamides, which are important building blocks in the synthesis of various organic compounds. In material science, N-(2-methylbenzyl)-2-(phenylthio)acetamide has been studied for its potential as a corrosion inhibitor for metals.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13-7-5-6-8-14(13)11-17-16(18)12-19-15-9-3-2-4-10-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHCXWQHDLPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-2-(phenylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)






![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)